

The Endogenous Presence of N-Stearoylglycine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Stearoylglycine*

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Introduction

N-Stearoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. Formed from the conjugation of stearic acid, a saturated fatty acid, and the amino acid glycine, **N-Stearoylglycine** is part of a larger family of N-acyl amides that includes the well-known endocannabinoid, anandamide. While research into the specific roles of **N-Stearoylglycine** is ongoing, the broader family of N-acyl glycines has been implicated in a range of physiological processes, including pain, inflammation, and cellular migration. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of **N-Stearoylglycine** in tissues, its biosynthesis, and potential signaling pathways, along with detailed experimental protocols for its quantification.

Endogenous Presence and Quantitative Levels

N-Stearoylglycine has been identified as a naturally occurring metabolite in mammalian tissues.^[1] While a comprehensive quantitative profile of **N-Stearoylglycine** across all tissue types is not yet fully established, its presence is widespread, with varying concentrations suggesting tissue-specific functions. The quantification of related long-chain N-acyl glycines provides an insight into the expected physiological concentrations. For instance, N-arachidonoyl glycine, another prominent member of this family, is found in the spinal cord and small intestine at levels of approximately 140 pmol/g (dry tissue weight), with lower levels in the

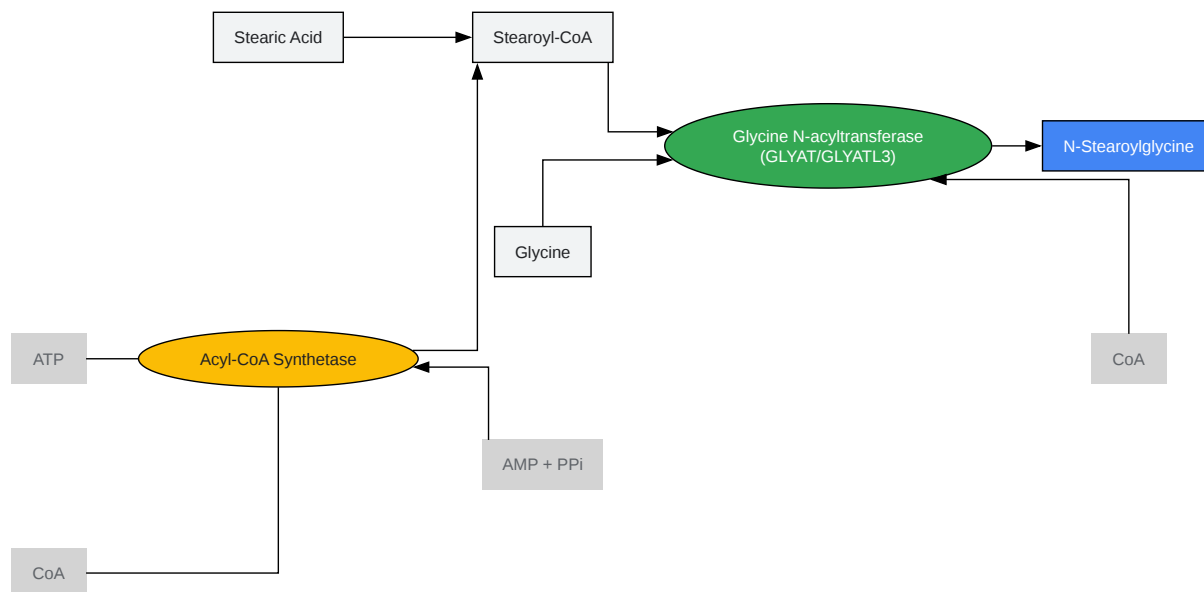
brain, kidney, and skin (around 80-100 pmol/g).[2] The concentration of these molecules can range from the high nanomolar to low micromolar values in various tissues.[3]

N-Acyl Glycine	Tissue	Species	Concentration (pmol/g dry weight)	Reference
N-Arachidonoyl glycine	Spinal Cord	Rat	~140	[2]
N-Arachidonoyl glycine	Small Intestine	Rat	~140	[2]
N-Arachidonoyl glycine	Brain	Rat	~80-100	[2]
N-Arachidonoyl glycine	Kidney	Rat	~80-100	[2]
N-Arachidonoyl glycine	Skin	Rat	~80-100	[2]
N-Arachidonoyl glycine	Heart	Rat	<5	[2]

This table presents data for the related compound N-Arachidonoyl glycine to provide context for the expected quantitative range of **N-Stearoylglycine**.

Biosynthesis of N-Stearoylglycine

The primary route for the biosynthesis of **N-Stearoylglycine** is the enzymatic conjugation of stearoyl-CoA and glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) or a long-chain specific variant, such as glycine N-acyltransferase-like 3 (GLYATL3). The biosynthesis pathway begins with the activation of stearic acid to its coenzyme A thioester, stearoyl-CoA, a reaction that is dependent on acyl-CoA synthetases.

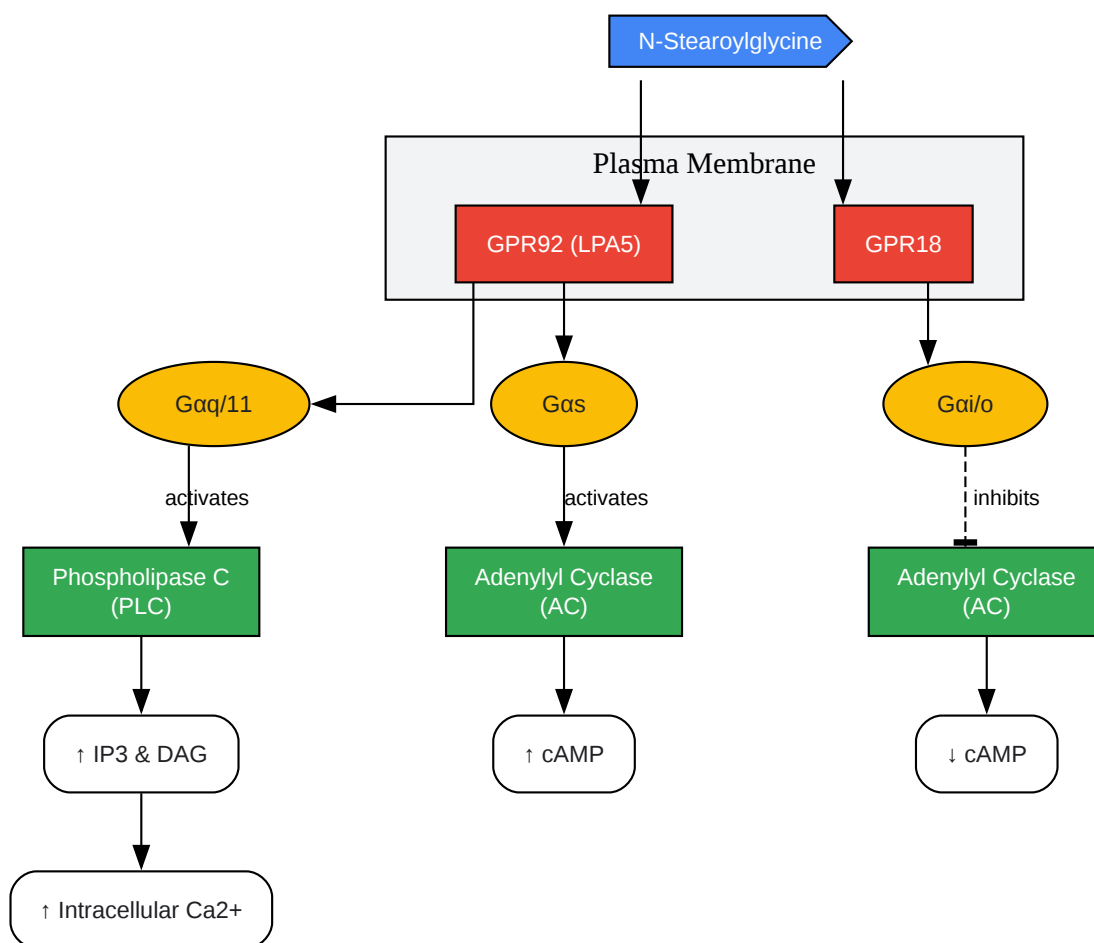


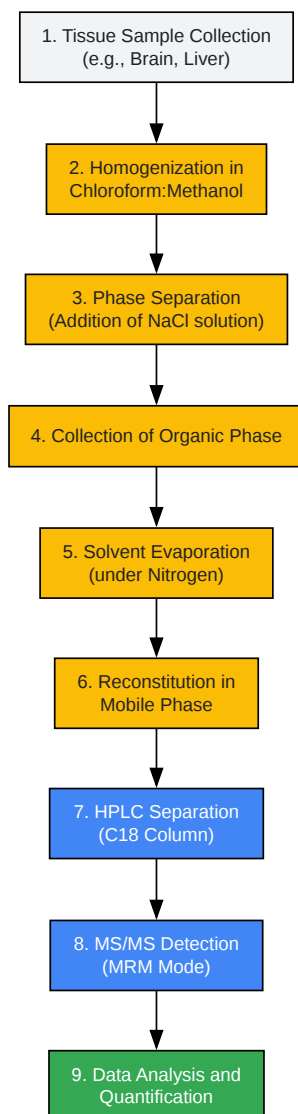
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Caption: Biosynthesis pathway of **N-Stearoylglycine**.

Potential Signaling Pathways

While a definitive signaling pathway for **N-Stearoylglycine** is still under investigation, evidence from structurally similar N-acyl glycines, such as N-arachidonoyl glycine, points towards the involvement of G protein-coupled receptors (GPCRs). Two such receptors are GPR92 (also known as LPA5) and GPR18. N-arachidonoyl glycine has been shown to activate GPR92, which can couple to both Gq/11 and Gs signaling pathways, and GPR18, which signals through the Gi/o pathway.[4] Activation of these pathways can lead to downstream effects such as modulation of intracellular calcium levels and adenylyl cyclase activity.





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